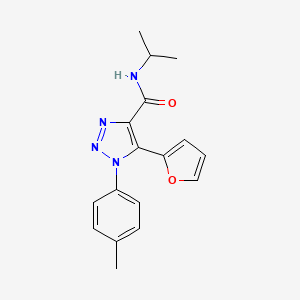![molecular formula C19H23NO3S B2497425 N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide CAS No. 877650-44-7](/img/structure/B2497425.png)
N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves complex chemical reactions, aiming to achieve high selectivity, affinity, and biological activity. For example, compounds with similar structures have been synthesized through methods such as nitro substitution by the (18)F anion in the preparation of PET tracers for neuropsychiatric disorder studies (García et al., 2014). Another approach involved directed lithiation techniques to introduce functional groups into specific positions of the molecule, enhancing its chemical reactivity (Smith, El‐Hiti, & Alshammari, 2013).
Molecular Structure Analysis
The molecular structure of compounds related to "N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide" has been elucidated using various spectroscopic techniques, including X-ray diffraction. These studies reveal the intricate arrangements of atoms and the spatial configuration, which are critical for understanding the compound's reactivity and interaction with biological targets. The crystal and molecular structure studies provide insights into the stability and reactivity of these molecules (Kaur et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving similar compounds have been extensively studied, highlighting the versatility and reactivity of the thiophene and carboxamide moieties. These reactions include substitutions, cyclizations, and condensations, leading to a wide array of derivatives with varying biological activities. The ability to undergo diverse chemical reactions makes this class of compounds a valuable tool in medicinal chemistry and drug design (Mohamed, 2021).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for the compound's application in drug formulation and delivery. Studies on related compounds have shown that these properties can significantly influence the bioavailability and efficacy of the drugs. Techniques such as X-ray powder diffraction have been employed to characterize the solid-state properties of these compounds, providing valuable information for their development as pharmaceutical agents (Wang et al., 2017).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological molecules, are essential for the therapeutic potential of these compounds. Research has focused on understanding the mechanisms of action, binding affinities, and selectivity towards biological targets. These studies have led to the identification of promising candidates for further development as therapeutic agents (Ikemoto et al., 2005).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Advanced synthesis techniques have been employed to create various compounds, including those similar to N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide. For instance, the study by Raghavendra et al. (2016) discusses the synthesis of certain compounds and their antimicrobial and antioxidant activities, indicating a methodological approach that could be applicable to similar compounds (Raghavendra et al., 2016).
Structural Analysis : X-ray powder diffraction data, as explored by Wang et al. (2017), provides insights into the structural characteristics of compounds structurally related to N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide, which is crucial for understanding their chemical properties and potential applications (Wang et al., 2017).
Biological and Pharmacological Applications
Antibacterial and Antifungal Properties : Compounds similar to the one have been tested for their antimicrobial properties. For instance, the study by Altundas et al. (2010) on certain cycloalkylthiophene-Schiff bases and their metal complexes showed significant antibacterial and antifungal activities (Altundas et al., 2010).
Antimycobacterial Activity : Goněc et al. (2015) investigated N-alkoxyphenylanilides, which showed promising antibacterial and antimycobacterial activities against various strains, indicating potential applications in combating infectious diseases (Goněc et al., 2015).
Corrosion Inhibition : Djenane et al. (2019) explored the corrosion inhibition efficiency of certain phosphonic acids, which is relevant to the chemical stability and industrial applications of these compounds (Djenane et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-22-16-6-3-2-5-15(16)8-11-20-18(21)19(9-12-23-13-10-19)17-7-4-14-24-17/h2-7,14H,8-13H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCBVJVRPIEMCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2(CCOCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-methoxyphenyl)ethyl]-4-thiophen-2-yloxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2,4-Dichlorophenyl)(morpholino)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2497344.png)
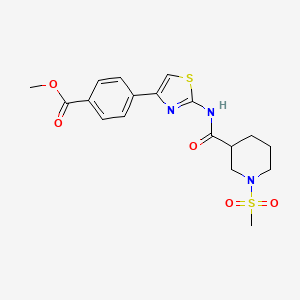
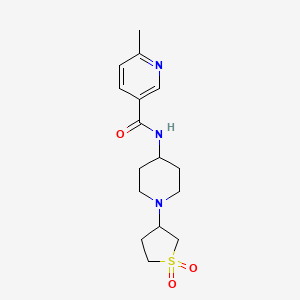

![1-[(4-methylphenyl)methyl]-N-{3-[4-(2-methylphenyl)piperazine-1-carbonyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2497350.png)
![ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2497353.png)
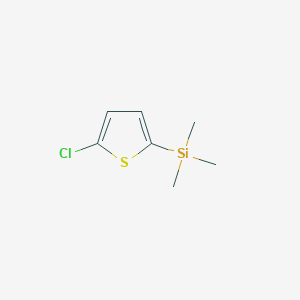

![4-[[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanylmethyl]benzonitrile](/img/structure/B2497359.png)
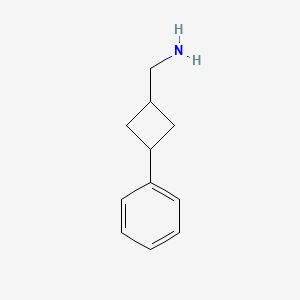
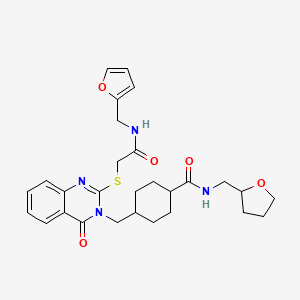

![6-chloro-N-[2-(4-chlorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2497364.png)
